N-(tetrahydrofuran-2-ylmethyl)piperidine-4-carboxamide hydrochloride
Overview
Description
N-(tetrahydrofuran-2-ylmethyl)piperidine-4-carboxamide hydrochloride is a compound with a molecular formula of C11H21ClN2O2 and a molecular weight of 248.75 . It is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom. This compound is primarily used in proteomics research .
Preparation Methods
The synthesis of N-(tetrahydrofuran-2-ylmethyl)piperidine-4-carboxamide hydrochloride involves several steps. One common synthetic route includes the reaction of tetrahydrofuran-2-ylmethylamine with piperidine-4-carboxylic acid, followed by the formation of the hydrochloride salt. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reaction .
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
N-(tetrahydrofuran-2-ylmethyl)piperidine-4-carboxamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where nucleophiles replace a leaving group in the molecule.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N-(tetrahydrofuran-2-ylmethyl)piperidine-4-carboxamide hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(tetrahydrofuran-2-ylmethyl)piperidine-4-carboxamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function. The exact pathways and molecular targets depend on the specific application and context of its use .
Comparison with Similar Compounds
N-(tetrahydrofuran-2-ylmethyl)piperidine-4-carboxamide hydrochloride can be compared with other piperidine derivatives, such as:
Piperine: An alkaloid found in black pepper, known for its antioxidant and anti-inflammatory properties.
Evodiamine: A compound with anticancer and anti-inflammatory activities.
Matrine: An alkaloid with antiviral and anticancer properties.
What sets this compound apart is its specific structure, which allows for unique interactions in proteomics research and potential pharmacological applications .
Properties
IUPAC Name |
N-(oxolan-2-ylmethyl)piperidine-4-carboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2.ClH/c14-11(9-3-5-12-6-4-9)13-8-10-2-1-7-15-10;/h9-10,12H,1-8H2,(H,13,14);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJSUVTGPRKOPAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2CCNCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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